Stereoselective Potency Advantage: A778317 vs. (S)-Enantiomer A-778316
A778317 exhibits a quantifiable stereoselective potency advantage over its (S)-enantiomer, A-778316. In a fluorometric imaging plate reader (FLIPR)-based calcium flux assay using hTRPV1-expressing CHO cells, A778317 blocked capsaicin-induced calcium influx with a pIC50 of 8.31 ± 0.13, whereas the (S)-stereoisomer A-778316 demonstrated a pIC50 of 7.47 ± 0.07 [1]. This translates to a 6.8-fold greater potency for the (R)-enantiomer. The stereochemical requirement is absolute for achieving maximal antagonist activity, confirming that the (R)-configuration at the indan-1-yl position is essential for high-affinity binding to the TRPV1 receptor [2].
| Evidence Dimension | TRPV1 receptor-mediated intracellular calcium flux inhibition (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 8.31 ± 0.13 |
| Comparator Or Baseline | A-778316 (S-enantiomer): pIC50 = 7.47 ± 0.07 |
| Quantified Difference | 6.8-fold greater potency for A778317 |
| Conditions | hTRPV1-expressing CHO cells; FLIPR-based calcium flux assay; capsaicin stimulation |
Why This Matters
Procurement of the correct (R)-stereoisomer is essential for achieving target potency; the 6.8-fold activity loss with the (S)-enantiomer can confound dose-response interpretations and increase compound consumption.
- [1] Bianchi BR, El Kouhen R, Neelands TR, Lee CH, Gomtsyan A, Raja SN, et al. [3H]A-778317 [1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea]: a novel, stereoselective, high-affinity antagonist is a useful radioligand for the human transient receptor potential vanilloid-1 (TRPV1) receptor. J Pharmacol Exp Ther. 2007;323(1):285-293. View Source
- [2] Academia.edu. N-Pyridin-3-yl- and N-quinolin-3-yl-benzamides: Modulators of Human Vanilloid Receptor 1 (TRPV1). View Source
